
6-(Pentafluorosulfanyl)quinoxaline
Descripción general
Descripción
6-(Pentafluorosulfanyl)quinoxaline is a chemical compound with the molecular formula C8H5F5N2S . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 6-(Pentafluorosulfanyl)quinoxaline, has been extensively studied over the past few decades . A common method for synthesizing quinoxaline involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . There have been numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The structure of quinoxaline has been extensively studied .
Chemical Reactions Analysis
Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
6-(Pentafluorosulfanyl)quinoxaline is a derivative of quinoxaline, which is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(Pentafluorosulfanyl)quinoxaline, as part of the broader class of quinoxaline derivatives, has seen significant research in the field of synthetic chemistry. Mi, Chen, and Xu (2015) developed an efficient one-pot tandem method for synthesizing SF5-quinoline, a related compound, which highlights the interest in synthesizing SF5-containing heterocycles due to their unique structural and electronic features (Mi, Chen, & Xu, 2015). This type of research underlines the potential of 6-(Pentafluorosulfanyl)quinoxaline in developing new compounds with unique properties.
Biological and Medicinal Applications
Quinoxalines, including derivatives like 6-(Pentafluorosulfanyl)quinoxaline, are noted for their biological activities. Khatoon and Abdulmalek (2021) emphasized the significant pharmacological effects of quinoxalines, such as antifungal, antibacterial, antiviral, and antimicrobial properties. They have been crucial in developing drugs for treating cancer, AIDS, and other infectious diseases (Khatoon & Abdulmalek, 2021). This review underscores the importance of 6-(Pentafluorosulfanyl)quinoxaline in medicinal chemistry.
Photophysical and Electrochemical Applications
Quinoxaline derivatives demonstrate interesting photophysical and electrochemical properties. For instance, Thomas and Tyagi (2010) studied triarylamines based on 6H-indolo[2,3-b]quinoxaline, which displayed unique optical absorption and emission spectra, indicating potential applications in dye and sensor technologies (Thomas & Tyagi, 2010). Such research points to the potential of 6-(Pentafluorosulfanyl)quinoxaline in developing new materials with specific optical and electronic properties.
Corrosion Inhibition
The quinoxaline molecule, including its derivatives like 6-(Pentafluorosulfanyl)quinoxaline, finds significant application as corrosion inhibitors for metals and alloys. Chauhan, Singh, and Quraishi (2020) provided an overview of the literature on this application, highlighting the effective coverage of the quinoxaline molecule over metallic surfaces (Chauhan, Singh, & Quraishi, 2020). This review points to the potential industrial applications of 6-(Pentafluorosulfanyl)quinoxaline in protecting metals from corrosion.
Safety And Hazards
While specific safety and hazard information for 6-(Pentafluorosulfanyl)quinoxaline was not found in the retrieved sources, it is generally recommended to handle laboratory chemicals with care. This includes wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future .
Propiedades
IUPAC Name |
pentafluoro(quinoxalin-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2S/c9-16(10,11,12,13)6-1-2-7-8(5-6)15-4-3-14-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAHWDNCSMTECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pentafluorosulfanyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



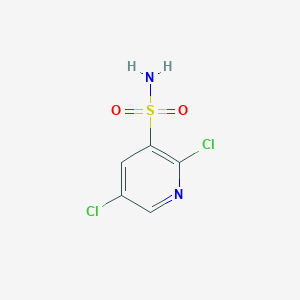

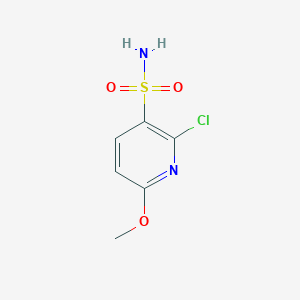
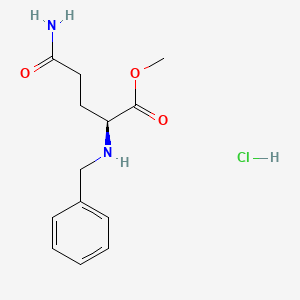
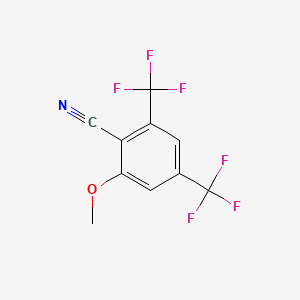
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
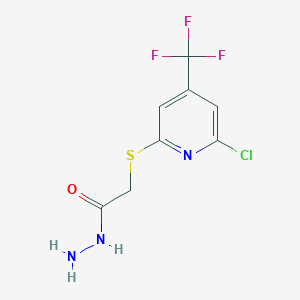
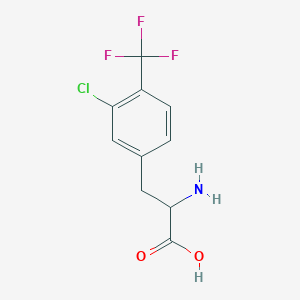
![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)
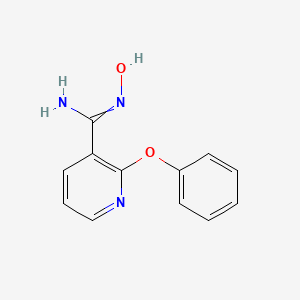
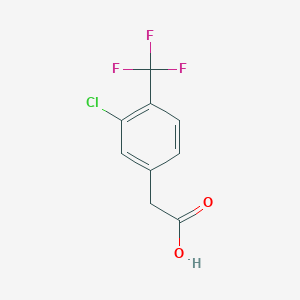
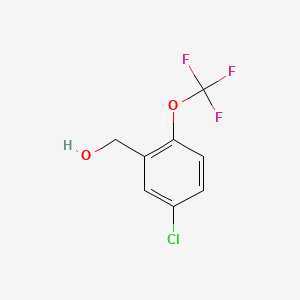
![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)
![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)